Anethole; fenchone; tarragon
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Overview
Description
Anethole: , fenchone , and tarragon are organic compounds with significant applications in various fields. Anethole is a phenylpropanoid derivative found in essential oils of anise, fennel, and star anise . Fenchone is a monoterpenoid and a ketone, present in fennel and wormwood .
Preparation Methods
Anethole
Anethole can be extracted from plant sources like anise and fennel through steam distillation, solvent extraction, and ultrasonic-assisted techniques . Industrially, it is also synthesized from methylchavicol or anisole and propionic anhydride .
Fenchone
Fenchone is prepared by dehydrogenating fenchol using a dehydrogenation catalyst . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .
Tarragon
Tarragon essential oil is typically extracted through steam distillation of the plant’s leaves and stems .
Chemical Reactions Analysis
Anethole
Anethole undergoes various chemical reactions, including:
Oxidation: Converts anethole to anisaldehyde using oxygen and a catalyst.
Reduction: Reduces anethole to dihydroanethole using hydrogen and a metal catalyst.
Substitution: Anethole can undergo electrophilic aromatic substitution reactions.
Fenchone
Fenchone participates in:
Condensation: Forms chiral iminopyridine ligands with pyridinylalkylamines.
Oxidation: Converts to fenchone oxide using oxidizing agents.
Tarragon
Tarragon’s primary component, estragole, undergoes:
Oxidation: Converts to p-anisaldehyde.
Hydroxylation: Forms hydroxyestragole.
Scientific Research Applications
Anethole
Anethole has applications in:
Medicine: Exhibits anti-inflammatory, anticarcinogenic, and antidiabetic properties.
Food Industry: Used as a flavoring agent.
Cosmetics: Incorporated in perfumes and fragrances.
Fenchone
Fenchone is used in:
Pharmaceuticals: Acts as a flavoring agent and has diuretic properties.
Cosmetics: Used in perfumes for its woody scent.
Food Industry: Adds flavor to various products.
Tarragon
Tarragon is utilized in:
Mechanism of Action
Anethole
Anethole modulates several molecular pathways, including NF-kB and TNF-α signaling, to exert its anti-inflammatory and anticarcinogenic effects .
Fenchone
Fenchone interacts with various proteins, including β-ketoacyl acyl carrier protein synthase and 1,3-β-D-glucan synthase, to exhibit its antimicrobial and diuretic effects .
Tarragon
Estragole, a major component of tarragon, modulates enzyme activities and exhibits antimicrobial properties .
Comparison with Similar Compounds
Anethole
Similar compounds include estragole and eugenol. Anethole is unique due to its higher prevalence in essential oils and its extensive use in flavoring and medicinal applications .
Fenchone
Similar compounds include camphor and borneol. Fenchone is distinguished by its specific scent and its occurrence in fennel and wormwood .
Tarragon
Similar compounds include basil and anise. Tarragon is unique for its culinary applications and its specific flavor profile .
Conclusion
Anethole, fenchone, and tarragon are versatile compounds with significant applications in various industries. Their unique chemical properties and biological activities make them valuable in medicine, food, and cosmetics.
Properties
IUPAC Name |
1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHSPPLZGYJDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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